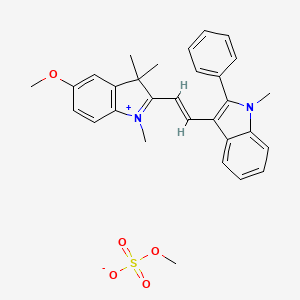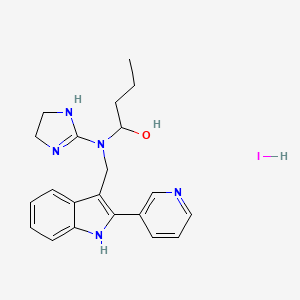
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol is a chlorinated organic compound with the molecular formula C6H5Cl5O It is characterized by the presence of five chlorine atoms attached to a cyclohexene ring, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol typically involves the chlorination of cyclohexene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexene ring. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at low temperatures to control the reaction rate and prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyclohexene is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and recrystallization, to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of pentachlorocyclohexanone or pentachlorocyclohexanal.
Reduction: Formation of tetrachlorocyclohexenol or trichlorocyclohexenol.
Substitution: Formation of pentachlorocyclohexanol or pentachlorocyclohexylamine.
Scientific Research Applications
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound’s chlorinated structure allows it to interact with and disrupt the function of enzymes and proteins, potentially leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the integrity of cell membranes and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentachlorocyclohexanol: Similar structure but with a fully saturated ring.
2,3,4,5,6-Pentachlorocyclohexanone: Contains a ketone group instead of a hydroxyl group.
2,3,4,5,6-Pentachlorocyclohexylamine: Contains an amino group instead of a hydroxyl group.
Uniqueness
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol is unique due to its combination of a cyclohexene ring with multiple chlorine atoms and a hydroxyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
35440-55-2 |
|---|---|
Molecular Formula |
C6H5Cl5O |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,3,4,5,6-pentachlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H5Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-2,4,6,12H |
InChI Key |
JTLDHMQFGYAZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(=C(C1O)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


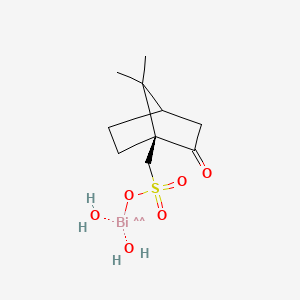
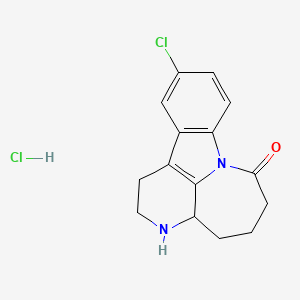
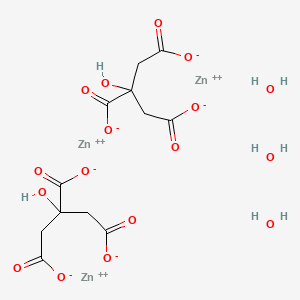
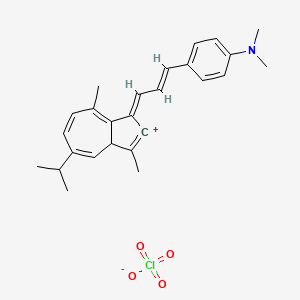
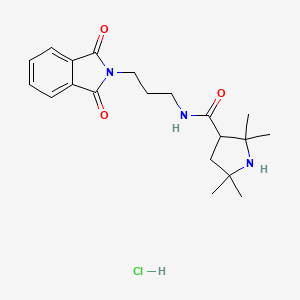
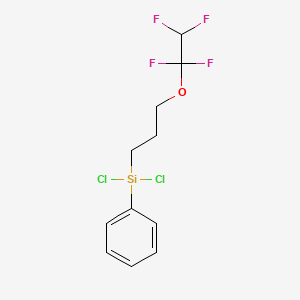
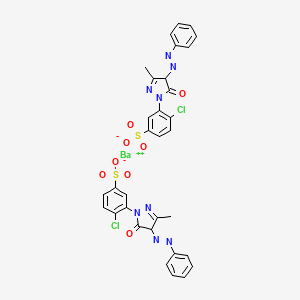
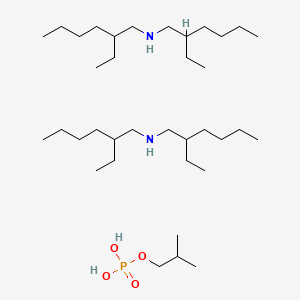
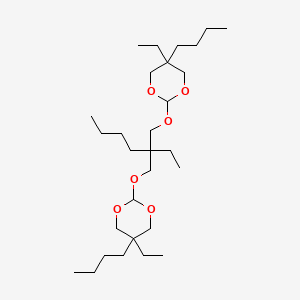
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)


